Welcome to the BenchChem Online Store!
molecular formula C14H16N2O B8812353 1-(Piperidin-4-yl)quinolin-2(1H)-one

1-(Piperidin-4-yl)quinolin-2(1H)-one

Cat. No. B8812353
M. Wt: 228.29 g/mol
InChI Key: DTZMBKCXASPYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05652247

Procedure details

Ethanol (10 ml) and 10% aqueous sodium hydroxide solution (12 ml) are added to 1-(1-benzoyl-4-piperidinyl)carbostyril (1.0 g) and the mixture is refluxed with heating for 7 hours. After concentration, water is added thereto and the mixture is extracted with dichloromethane. The dichloromethane layer is collected by filtration and water is added thereto. The mixture is acidified with diluted hydrochloric acid. The aqueous layer is basified with diluted aqueous sodium hydroxide solution, extracted with dichloromethane and then concentrated to give 1-(4-piperidinyl)carbostyril (0.58 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
1-(1-benzoyl-4-piperidinyl)carbostyril
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:11]1[CH2:16][CH2:15][CH:14]([N:17]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][C:18]2=[O:19])[CH2:13][CH2:12]1)(=O)C1C=CC=CC=1>C(O)C>[NH:11]1[CH2:16][CH2:15][CH:14]([N:17]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][C:18]2=[O:19])[CH2:13][CH2:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(1-benzoyl-4-piperidinyl)carbostyril
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)N1C(=O)C=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, water
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The dichloromethane layer is collected by filtration and water
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(=O)C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.